8-Methyltetracosane
Description
8-Methyltetracosane is a branched alkane with the molecular formula C25H52, distinguished by a methyl group (–CH3) substituent at the 8th carbon of a 24-carbon backbone. This structural modification imparts distinct physical and chemical properties compared to its linear counterpart, n-tetracosane (C24H50), such as lower melting points and altered solubility due to reduced molecular symmetry .
Properties
CAS No. |
58495-69-5 |
|---|---|
Molecular Formula |
C25H52 |
Molecular Weight |
352.7 g/mol |
IUPAC Name |
8-methyltetracosane |
InChI |
InChI=1S/C25H52/c1-4-6-8-10-11-12-13-14-15-16-17-18-20-22-24-25(3)23-21-19-9-7-5-2/h25H,4-24H2,1-3H3 |
InChI Key |
MXKSWGOIAVWJOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize 8-Methyltetracosane involves the Grignard reaction. This process starts with the preparation of a Grignard reagent from an alkyl halide and magnesium in an anhydrous ether solvent. The Grignard reagent is then reacted with a suitable aldehyde or ketone to form the desired hydrocarbon.
Friedel-Crafts Alkylation: Another method involves Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. This method is useful for introducing the methyl group at the desired position on the tetracosane chain.
Industrial Production Methods: Industrial production of 8-Methyltetracosane typically involves large-scale chemical synthesis using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8-Methyltetracosane can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can convert the hydrocarbon into various oxygenated products, such as alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst. These reactions can convert any oxygenated derivatives back to the hydrocarbon.
Substitution: Substitution reactions, such as halogenation, can occur when 8-Methyltetracosane reacts with halogens like chlorine or bromine. These reactions typically require the presence of light or heat to proceed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Chlorine or bromine, light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
Chemistry: 8-Methyltetracosane is used as a model compound in studies of hydrocarbon behavior and properties. It is also used in the synthesis of more complex organic molecules.
Biology: In biological research, 8-Methyltetracosane is studied for its role in chemical communication among insects. It is a component of cuticular hydrocarbons, which are involved in mating and social behaviors in species like Drosophila melanogaster .
Medicine: While 8-Methyltetracosane itself is not widely used in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Industry: In the industrial sector, 8-Methyltetracosane is used as a reference compound in the analysis of hydrocarbon mixtures. It is also used in the formulation of lubricants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Methyltetracosane in biological systems involves its interaction with specific olfactory and gustatory receptors. In insects, it activates neurons that process chemical signals related to mating and social behaviors. The molecular targets include olfactory receptors like Or47b and gustatory receptors like ppk23 . These interactions lead to changes in neuronal activity and subsequent behavioral responses.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table compares key structural features of 8-methyltetracosane with analogs:
Physical and Chemical Properties
- Thermal Stability: Squalane, a highly branched derivative, exhibits superior oxidative stability and low volatility compared to linear alkanes, making it a preferred emollient in cosmetics . Methyl tetracosanoate, with its polar ester group, has higher solubility in organic solvents than nonpolar alkanes like 8-methyltetracosane . Fluorinated derivatives (e.g., heptadecafluoro-tetracosane) demonstrate extreme hydrophobicity and chemical inertness due to C–F bonds .
Research Findings and Data Gaps
- Squalane : EPA studies highlight its persistence in aquatic environments but low acute toxicity (e.g., oral LD50 > 2,000 mg/kg in rats) .
- 8-Methyltetracosane: Limited direct data exist; its properties are extrapolated from structural analogs. Research priorities include experimental determination of melting points, solubility, and biodegradability.
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